1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole core, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and is substituted with various functional groups including fluorophenyl, methoxy, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A piperazine derivative with similar structural features.
4-Methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide: A pyrazole derivative without the fluorophenyl group.
N-(2-Methoxyethyl)pyrazole-3-carboxamide: A pyrazole derivative without the methoxy and fluorophenyl groups.
Uniqueness: 1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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